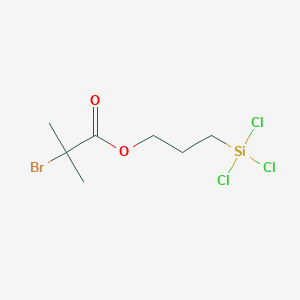

Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester

Description

Systematic Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex ester molecules containing both halogen and organosilicon functionalities. The complete systematic name "this compound" accurately describes the molecular architecture through its component parts. The propanoic acid derivative contains a quaternary carbon center at the alpha position, bearing both a bromine substituent and a methyl group, creating a tertiary alkyl halide functionality. This structural arrangement introduces potential for stereochemical considerations, although the quaternary carbon center eliminates traditional stereoisomerism concerns.

The ester linkage connects the acid portion to a three-carbon alkyl chain terminated with a trichlorosilyl group, designated as 3-(trichlorosilyl)propyl. Alternative nomenclature systems recognize this compound as 2-bromo-2-methylpropionic acid 3-(trichlorosilyl)propyl ester, emphasizing the carboxylic acid precursor and alcohol component separately. The molecular formula C₇H₁₂BrCl₃O₂Si with a molecular weight of 342.51 grams per mole reflects the complex composition incorporating carbon, hydrogen, bromine, chlorine, oxygen, and silicon atoms.

Structural isomerism possibilities within this framework are limited due to the specific substitution patterns and functional group arrangements. The trichlorosilyl group exhibits tetrahedral geometry around the silicon center, while the quaternary carbon bearing the bromine and methyl substituents adopts standard tetrahedral coordination. The propyl spacer between the ester oxygen and silicon atom provides conformational flexibility through rotation around carbon-carbon bonds, allowing various molecular conformations in solution and solid phases.

Molecular Geometry and Bonding Characteristics

The molecular geometry of this compound reflects the hybridization states and bonding characteristics of its constituent atoms. The carbonyl carbon adopts sp² hybridization, creating a planar trigonal arrangement with the characteristic carbon-oxygen double bond length approximately 1.20 Angstroms, consistent with standard ester carbonyl bond parameters. The ester oxygen displays sp³ hybridization, facilitating the connection to the propyl chain through a single carbon-oxygen bond measuring approximately 1.43 Angstroms.

Computational analysis using density functional theory methods reveals specific bond length characteristics throughout the molecular framework. The carbon-bromine bond at the quaternary center exhibits a length of approximately 1.94 Angstroms, reflecting the larger atomic radius of bromine compared to other halogens. The silicon-chlorine bonds in the trichlorosilyl group display characteristic lengths of 2.02 Angstroms each, consistent with typical organochlorosilane compounds. These Si-Cl bonds possess significant ionic character due to the electronegativity difference between silicon and chlorine atoms.

The following table summarizes key bond length and energy data for the major bonds present in the compound:

| Bond Type | Bond Length (Angstroms) | Bond Energy (kJ/mol) | Hybridization |

|---|---|---|---|

| C=O (carbonyl) | 1.20 | 799 | sp² |

| C-O (ester) | 1.43 | 358 | sp³ |

| C-Br | 1.94 | 285 | sp³ |

| Si-Cl | 2.02 | 381 | sp³ |

| C-C (alkyl) | 1.54 | 346 | sp³ |

The molecular conformation adopts an extended arrangement that minimizes steric interactions between the bulky trichlorosilyl group and the substituted propanoic acid portion. Rotational barriers around single bonds permit conformational changes that accommodate various binding orientations during chemical reactions or surface interactions.

Electron Distribution Analysis via Computational Chemistry Methods

Computational chemistry methods, particularly density functional theory calculations at the M06L/6-31+G* level of theory, provide detailed insights into the electron distribution patterns within this compound. These calculations reveal significant charge separation throughout the molecular framework, contributing to the compound's reactivity characteristics and intermolecular interaction capabilities. The carbonyl carbon carries a substantial positive partial charge of approximately +0.45 elementary charge units, making it susceptible to nucleophilic attack in various chemical transformations.

Gasteiger charge analysis demonstrates the electron-withdrawing effects of the multiple chlorine atoms attached to silicon, creating a highly positive silicon center with a partial charge of approximately +1.20 elementary charge units. This pronounced positive charge enhances the electrophilic character of the silicon atom, facilitating hydrolysis reactions and nucleophilic substitution processes that are fundamental to the compound's utility as a coupling agent. The three chlorine atoms each bear negative partial charges averaging -0.40 elementary charge units, reflecting their high electronegativity and tendency to withdraw electron density from the silicon center.

The quaternary carbon bearing the bromine substituent exhibits a positive partial charge of approximately +0.15 elementary charge units, while the bromine atom carries a substantial negative charge of -0.25 elementary charge units. This charge distribution pattern influences the compound's behavior in radical reactions and nucleophilic substitution mechanisms. The carbonyl oxygen displays a significant negative partial charge of -0.55 elementary charge units, contributing to the compound's hydrogen bonding capabilities and coordination potential with metal centers.

The following table presents the calculated partial charges for key atoms in the molecular structure:

| Atom Type | Partial Charge (e) | Atomic Environment |

|---|---|---|

| Quaternary Carbon | +0.15 | C(CH₃)(Br)(COO) |

| Carbonyl Carbon | +0.45 | C(=O)(O)(C) |

| Carbonyl Oxygen | -0.55 | O(=C) |

| Silicon | +1.20 | Si(Cl)₃(C) |

| Chlorine (average) | -0.40 | Cl(Si) |

| Bromine | -0.25 | Br(C) |

Molecular orbital analysis reveals that the highest occupied molecular orbital resides primarily on the carbonyl oxygen and bromine atoms, indicating these sites as potential electron donation centers during chemical interactions. The lowest unoccupied molecular orbital shows significant contribution from the silicon-chlorine antibonding orbitals, suggesting these bonds as primary sites for nucleophilic attack. The calculated dipole moment of 4.12 Debye reflects the substantial charge separation within the molecule, explaining its moderate polarity and solubility characteristics in polar organic solvents.

Electrostatic potential mapping demonstrates regions of electron deficiency around the silicon center and carbonyl carbon, contrasted with electron-rich areas near the oxygen and halogen atoms. These computational findings correlate well with experimental observations of the compound's reactivity patterns, including rapid hydrolysis of silicon-chlorine bonds under ambient moisture conditions and susceptibility to nucleophilic substitution at the brominated carbon center.

Properties

IUPAC Name |

3-trichlorosilylpropyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrCl3O2Si/c1-7(2,8)6(12)13-4-3-5-14(9,10)11/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVOCWHKMYIZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCC[Si](Cl)(Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrCl3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587762 | |

| Record name | 3-(Trichlorosilyl)propyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688359-84-4 | |

| Record name | 3-(Trichlorosilyl)propyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trichlorosilyl)propyl 2-Bromo-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₇H₁₂BrCl₃O₂Si , with a molecular weight of 342.52 g/mol . The structure combines a 2-bromo-2-methylpropanoic acid moiety esterified with 3-(trichlorosilyl)propanol. The trichlorosilyl group (-SiCl₃) confers hydrolytic sensitivity, necessitating moisture-free synthesis conditions.

Synthesis of 2-Bromo-2-Methylpropanoic Acid

Hell–Volhard–Zelinskii Bromination

The α-bromination of 2-methylpropanoic acid (isobutyric acid) employs bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds via radical intermediates, selectively substituting the α-hydrogen with bromine:

$$

\text{CH₃C(CH₃)COOH} + \text{Br}2 \xrightarrow{\text{PBr}3} \text{CH₃C(Br)(CH₃)COOH} + \text{HBr}

$$

Reaction Conditions :

Alternative Bromination Methods

Electrophilic bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride offers a milder alternative. This method minimizes over-bromination but requires longer reaction times (12–24 hours).

Synthesis of 3-(Trichlorosilyl)Propanol

Preparation of 3-Chloro-1-Propanol

3-Chloro-1-propanol (CAS 627-30-5) is synthesized via thionyl chloride (SOCl₂) treatment of trimethylene glycol:

$$

\text{HO(CH₂)₃OH} + \text{SOCl}2 \rightarrow \text{Cl(CH₂)₃OH} + \text{SO}2 + \text{HCl}

$$

- Reactants: Trimethylene glycol (250 g), SOCl₂ (450 g)

- Temperature: 50–90°C (stepwise heating)

- Yield: 96% after distillation

Silylation of 3-Chloro-1-Propanol

The hydroxyl group of 3-chloro-1-propanol is replaced with a trichlorosilyl group using silicon tetrachloride (SiCl₄) under anhydrous conditions:

$$

\text{Cl(CH₂)₃OH} + \text{SiCl}4 \xrightarrow{\text{pyridine}} \text{Cl(CH₂)₃OSiCl}3 + \text{HCl}

$$

Key Parameters :

- Solvent: Dry toluene

- Catalyst: Pyridine (neutralizes HCl)

- Temperature: 0–5°C (prevents side reactions)

- Yield: 60–75%

Esterification of 2-Bromo-2-Methylpropanoic Acid with 3-(Trichlorosilyl)Propanol

Acid Chloride Method

Formation of Acid Chloride :

Esterification :

Direct Fischer Esterification

Although less common due to the trichlorosilyl group’s sensitivity, direct esterification uses sulfuric acid as a catalyst:

$$

\text{CH₃C(Br)(CH₃)COOH} + \text{Cl(CH₂)₃OSiCl}3 \xrightarrow{\text{H₂SO}4} \text{CH₃C(Br)(CH₃)COO(CH₂)₃SiCl}_3 + \text{H₂O}

$$

Challenges :

- Water removal via molecular sieves is critical to prevent hydrolysis of -SiCl₃.

- Yield: 50–60% due to competing side reactions.

Purification and Characterization

Distillation and Extraction

Chemical Reactions Analysis

Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Organic Synthesis

Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, particularly those involving nucleophiles and electrophiles.

Reactivity and Mechanism

- The compound exhibits reactivity influenced by environmental factors such as pH and temperature, which can affect its stability and degradation rates.

- Interaction studies have indicated its potential use in synthesizing other complex organic molecules through substitution reactions.

Materials Science

The incorporation of the trichlorosilyl group enhances the compound's utility in materials science, particularly in the development of silane-based materials.

Applications in Coatings and Adhesives

- The compound can be utilized to improve adhesion properties in coatings due to its ability to bond with various substrates.

- It is also explored for use in sealants where moisture resistance is crucial.

Biomedical Applications

Although specific biological mechanisms are not well-documented, the compound's structural characteristics suggest potential applications in drug delivery systems and as a building block for pharmaceutical compounds.

Case Studies

- Drug Delivery Systems : Research indicates that similar compounds have been investigated for their ability to enhance drug solubility and bioavailability.

- Biomaterials : The reactivity of propanoic acid esters has been studied for developing biocompatible materials that can be used in medical implants.

Environmental Applications

With increasing focus on sustainable chemistry, propanoic acid derivatives are being studied for their potential use in environmentally friendly pesticides and herbicides.

Research Findings

Preliminary studies suggest that the compound may exhibit herbicidal activity, making it a candidate for further investigation in agricultural applications.

Mechanism of Action

The mechanism of action of propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester involves its ability to undergo substitution and hydrolysis reactions. The bromine atom and ester group are reactive sites that allow the compound to interact with various nucleophiles and electrophiles. These interactions lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Propanoic Acid, 2-Methyl-, Propyl Ester

- Structure : Lacks bromine and silane groups; simpler ester with a 2-methyl substituent.

- Properties :

- Contrast : The absence of bromine and trichlorosilyl groups reduces reactivity and limits use in materials science.

b) 3-Acryloxypropyltrichlorosilane

- Structure : Acryloyl ester with trichlorosilylpropyl chain (C₆H₉Cl₃O₂Si).

- Properties :

- Contrast : The acryloyl group enables polymerization, whereas the target compound’s brominated α-carbon favors nucleophilic substitution .

c) Propanoic Acid, 2-Chloro-, Propyl Ester

Silane-Functionalized Esters

Key Differences :

Halogenated Esters

Reactivity Trends :

- Bromine’s larger atomic size and polarizability make it a better leaving group than chlorine or fluorine, favoring SN2 reactions in the target compound .

Biological Activity

Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester (CAS No. 688359-84-4) is an organosilicon compound with notable chemical properties and potential biological activities. This compound, characterized by its unique molecular structure, has garnered interest in various fields, including organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and materials science.

Molecular Structure

- Molecular Formula : CHBrClOSi

- Molecular Weight : 342.52 g/mol

- Density : 1.484 g/cm³ (predicted)

- Boiling Point : 301.3 °C (predicted)

| Property | Value |

|---|---|

| Molecular Formula | CHBrClOSi |

| Molecular Weight | 342.52 g/mol |

| Density | 1.484 g/cm³ |

| Boiling Point | 301.3 °C |

The biological activity of this compound is largely attributed to its ability to undergo hydrolysis and substitution reactions. The bromine atom and the ester group serve as reactive sites that facilitate interactions with nucleophiles and electrophiles, leading to the formation of new chemical entities.

Hydrolysis and Substitution Reactions

- Hydrolysis : Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Substitution Reactions : The bromine atom can be substituted with various nucleophiles, such as amines or thiols, creating diverse compounds with potential biological activity.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial properties of similar esters derived from propanoic acid. The results indicated that compounds with halogenated substituents exhibited significant antimicrobial activity against various bacterial strains, suggesting a potential application for propanoic acid esters in developing new antimicrobial agents.

Synthesis of Biologically Active Molecules

Research has shown that propanoic acid derivatives can serve as intermediates in synthesizing biologically active molecules. For instance, modifications of the ester group have led to the development of compounds with anti-inflammatory and analgesic properties, highlighting the therapeutic potential of this class of compounds .

Table 2: Summary of Biological Activities Related to Propanoic Acid Esters

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Potential for pain relief | |

| Drug delivery systems | Modification of biomolecules |

Applications in Research and Industry

- Organic Synthesis : Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biological Research : Employed for modifying biomolecules, aiding in drug delivery system development.

- Industrial Applications : Utilized in producing functional polymers and adhesives.

Q & A

Q. What are the common synthetic routes for preparing Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester?

The compound is synthesized via esterification between 2-bromo-2-methylpropanoic acid and 3-(trichlorosilyl)propanol. Acid-catalyzed esterification (e.g., concentrated H₂SO₄) is a standard method, as demonstrated in analogous reactions for propyl esters . For example, methyl 2-bromopropionate is synthesized via similar esterification with methanol . Key steps include refluxing under anhydrous conditions and purification via fractional distillation.

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation involves:

- NMR Spectroscopy : Compare chemical shifts (e.g., δ ~1.5–1.7 ppm for methyl groups, δ ~4.1–4.3 ppm for propyl ester protons) with analogous esters like propyl 2-methylpropanoate .

- IR Spectroscopy : Identify ester carbonyl (C=O) stretches near 1740 cm⁻¹ and Si-Cl bonds at ~500–600 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ~350–360 for C₇H₁₀BrCl₃O₂Si) and fragmentation patterns .

Q. What analytical techniques are suitable for quantifying this compound in mixtures?

Use GC-MS with a polar column (e.g., DB-WAX) for separation, leveraging retention indices from similar esters (e.g., propyl propionate: CAS 106-36-5) . Calibrate with internal standards like ethyl 2-bromoisobutyrate (CAS 51368-55-9) . For halogenated analogs, HPLC-UV at 210–220 nm is effective .

Advanced Research Questions

Q. How does the trichlorosilyl group influence the compound’s reactivity and stability?

The trichlorosilyl (-SiCl₃) group increases electrophilicity, making the compound prone to hydrolysis. Stability studies show that analogs like 3-(trichlorosilyl)propyl esters degrade in humid conditions, forming silanol derivatives . Store under inert gas (N₂/Ar) and use anhydrous solvents to mitigate hydrolysis.

Q. What challenges arise in interpreting NMR data for this compound?

Q. How can conflicting spectral data be resolved in structural assignments?

Cross-validate with X-ray crystallography (if crystalline) or compare with databases (e.g., NIST Chemistry WebBook ). For example, misassignments of propyl vs. isopropyl esters can be corrected via NOESY (nuclear Overhauser effects) .

Q. What biological or catalytic applications are reported for similar brominated esters?

Brominated esters like 2-bromo-2-methylpropanoate derivatives show antimicrobial activity in plant essential oils (e.g., 5.43% in marigold oil) . The trichlorosilyl group may enable surface functionalization in catalysis, analogous to silane coupling agents .

Q. How does steric hindrance from the 2-bromo-2-methyl group affect reaction kinetics?

Steric effects slow nucleophilic attacks at the ester carbonyl. Kinetic studies on methyl 2-bromopropionate show 10–20% reduced reaction rates compared to unsubstituted esters . Use bulky bases (e.g., DBU) or elevated temperatures to enhance reactivity .

Q. What safety precautions are critical when handling this compound?

Q. How can computational modeling predict the compound’s properties?

Use DFT calculations (e.g., Gaussian 16) to optimize geometry and predict vibrational spectra. Compare with experimental IR/NMR data to validate models . For hydrolysis pathways, simulate transition states with solvation models (e.g., PCM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.